(4-Bromo-5-methylthiophen-2-yl)boronic acid
Overview
Description
(4-Bromo-5-methylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H6BBrO2S. It is a boronic acid derivative featuring a bromine atom and a methyl group attached to a thiophene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid typically involves the bromination of 2-methyl-5-thiopheneboronic acid. The reaction proceeds as follows:
Starting Material: 2-methyl-5-thiopheneboronic acid.
Reagent: Bromine (Br2).
Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
(4-Bromo-5-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active compounds and molecular probes.
Mechanism of Action
The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-4-methylthiophen-2-yl)boronic acid: Similar structure but with the bromine and methyl groups in different positions.
(5-Methylthiophen-2-yl)boronic acid: Lacks the bromine atom, making it less reactive in certain coupling reactions.
(4-Methylthiophen-2-yl)boronic acid: Similar structure but without the bromine atom.
Uniqueness
(4-Bromo-5-methylthiophen-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity in various organic transformations, particularly in Suzuki-Miyaura coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCCYVWSTHTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479526 | |
Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154566-69-5 | |
Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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